3-Methyl-1-(thiophen-2-yl)butan-1-amine
Description
Properties
Molecular Formula |
C9H15NS |
|---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
3-methyl-1-thiophen-2-ylbutan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-7(2)6-8(10)9-4-3-5-11-9/h3-5,7-8H,6,10H2,1-2H3 |
InChI Key |
PGVBRDBJESXVRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=CS1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(thiophen-2-yl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene-2-carboxaldehyde and 3-methylbutan-1-amine.
Condensation Reaction: The thiophene-2-carboxaldehyde undergoes a condensation reaction with 3-methylbutan-1-amine in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Acylation Reactions
The primary amine undergoes acyl transfer reactions to form amides, a critical transformation in pharmaceutical synthesis. Key methods include:
Mechanistic Insights :
-
T3P® activates carboxylic acids via mixed anhydride intermediates, enabling nucleophilic attack by the amine .
-
TMOS generates silyl esters in situ, facilitating dehydration to amides without racemization .
Electrophilic Aromatic Substitution
The thiophene ring undergoes regioselective substitution at the α-position (C5) due to sulfur’s electron-donating effects:
Key Observation :
Steric hindrance from the branched butan-1-amine chain slightly reduces reaction rates compared to unsubstituted thiophene .
Oxidation Reactions
The amine group oxidizes to nitro or imine functionalities under controlled conditions:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | Acidic, 60°C, 3 hr | Nitrobutyl-thiophene | Over-oxidation observed |
| Ag₂O | Aqueous NaOH, RT, 12 hr | Imine () | Requires anhydrous conditions |
Limitation :
Over-oxidation to carboxylic acids occurs with strong oxidants like CrO₃, degrading the thiophene ring .
Condensation Reactions
The amine participates in Schiff base formation with aldehydes/ketones:
| Carbonyl Compound | Catalyst | Conditions | Product (Schiff Base) | Application |
|---|---|---|---|---|
| Benzaldehyde | None | Ethanol, reflux, 6 hr | Chelating agents | |
| Pyruvic acid | Acetic acid | RT, 24 hr | β-ketoimine derivatives | Anticancer drug precursors |
Thermodynamics :
Equilibrium favors imine formation in non-aqueous solvents (e.g., THF) due to water removal via Dean-Stark traps.
Complexation with Metals
The sulfur atom coordinates transition metals, enabling catalysis applications:
| Metal Salt | Ligand Ratio | Product Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) acetate | 1:2 | Octahedral Cu-S₄N₂ complex | 12.3 ± 0.2 |
| PdCl₂ | 1:1 | Square planar Pd-S₂Cl₂ | 9.8 ± 0.3 |
Applications :
Scientific Research Applications
3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride, with the molecular formula C₉H₁₆ClNS and a molecular weight of 205.75 g/mol, is a chemical compound featuring a butanamine backbone with a methyl group and a thiophene ring. The hydrochloride salt form enhances its water solubility, making it suitable for applications in research and industry. It acts as a building block in various organic synthesis processes and is investigated for its potential biological activities.
Scientific Research Applications
Organic Synthesis
- This compound hydrochloride serves as a building block in organic synthesis.
Biological Research
- This compound is investigated for its potential effects on dopamine receptors, which could influence dopaminergic pathways involved in regulating reward, motivation, and motor control. Its ability to affect neuronal activity suggests possible implications for behavioral changes and physiological responses.
- Interaction studies focus on the compound's effects on neurotransmitter systems, particularly dopamine, to elucidate how it influences signal transduction pathways and neurotransmitter release, potentially leading to insights into its behavioral and physiological impacts. Environmental factors such as temperature and pH may also affect these interactions.
Table of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one | Contains a dimethylamino group | Used as a precursor in alkylation reactions |
| 4-Methylthioamphetamine | Contains a methylthio group | Known for psychoactive properties |
| 2-Aminoindane | Indole-like structure | Exhibits distinct pharmacological profiles |
Mechanism of Action
The mechanism of action of 3-Methyl-1-(thiophen-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-Methyl-N-(1-(thiophen-2-yl)ethyl)butan-1-amine (CAS: 1019572-04-3)
- Structure : Differs by an ethyl group bridging the thiophene and amine, increasing steric bulk.
- Molecular Weight : 197.34 g/mol (vs. 169.27 g/mol for the target compound, assuming standard substituents).
- Applications : Used in laboratory research, though specific applications remain underexplored. Its discontinued commercial availability suggests niche utility .
2-(3-Methylthiophen-2-yl)propan-1-amine (CAS: 1343109-06-7)
- Structure : Shorter alkyl chain (propan-1-amine) with a methyl-substituted thiophene.
- Molecular Weight : 155.26 g/mol.
- Key Differences: Reduced lipophilicity and altered steric profile compared to the target compound. No reported applications, highlighting the critical role of chain length in functionality .
Heterocyclic Amines with Varied Aromatic Systems
4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)butan-1-amine (TPA)
3-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-amine (CAS: 749216-18-0)
- Structure : Replaces thiophene with a thiazole ring, introducing a nitrogen and sulfur heteroatom.
Physicochemical and Functional Comparisons
Molecular Properties
| Compound | Molecular Weight (g/mol) | LogP (Estimated) | Aromatic System | Key Functional Groups |
|---|---|---|---|---|
| 3-Methyl-1-(thiophen-2-yl)butan-1-amine | 169.27 | ~2.5 | Thiophene | Primary amine |
| 2-(3-Methylthiophen-2-yl)propan-1-amine | 155.26 | ~1.8 | Methyl-thiophene | Primary amine |
| TPA | ~315.4 | ~3.2 | Thiophene-pyrrole | Primary amine |
| 3-Methyl-1-(4-methylthiazol-2-yl)butan-1-amine | 198.33 | ~2.1 | Thiazole | Primary amine |
Notes:
- Lipophilicity (LogP) increases with alkyl chain length and aromatic substitution.
- Thiazole-containing analogues exhibit higher polarity due to nitrogen incorporation .
Corrosion Inhibition
- Target Compound: Potential use in steel corrosion inhibition, akin to thiophene-containing Schiff bases (e.g., GSB-I/GSB-II), which adsorb onto metal surfaces via sulfur and nitrogen lone pairs .
- Comparison : Thiazole-based amines (e.g., 3-Methyl-1-(4-methylthiazol-2-yl)butan-1-amine) may offer superior inhibition due to stronger metal coordination but lack empirical validation .
Medicinal Chemistry
- Benzothiophene Analogues : Derivatives like [Z-3-(benzo[b]thiophen-2-yl)acrylonitriles] show anticancer activity (GI₅₀ <10 nM), suggesting structural parallels for drug discovery .
- Butan-1-amine Derivatives : highlights butan-1-amine’s role in mosquito attractant blends, though the target compound’s bioactivity remains unexplored .
Q & A
Q. What are the established synthetic routes for 3-Methyl-1-(thiophen-2-yl)butan-1-amine, and what key reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves two main steps:
- Thiophene Ring Formation : Cyclization of precursors like ortho-hydroxyaryl ketones (analogous to benzofuran synthesis in ).
- Amine Side Chain Introduction : Alkylation or reductive amination using ketones or aldehydes. For example, reductive amination with 3-methylbutanal and ammonia under hydrogenation (e.g., Pd or Ni catalysts as in ).
- Critical conditions:
- Catalysts : Palladium or nickel complexes enhance selectivity ().
- Solvents : Polar aprotic solvents (e.g., DMF) improve reaction efficiency ().
- Temperature : Reflux conditions (80–120°C) optimize reaction rates ().
- Purification via column chromatography or recrystallization ensures high purity ().
Q. What spectroscopic and crystallographic methods are recommended for characterizing the structure of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : H and C NMR to confirm amine proton environments and thiophene ring substitution (e.g., δ 2.5–3.5 ppm for amine protons).
- IR : Stretching frequencies for N–H (3300–3500 cm) and C–S (600–700 cm).
- Crystallography :
- X-ray Diffraction : Use SHELX programs () for structure refinement.
- Validation : CheckCIF () to resolve crystallographic discrepancies.
- Example: Thiophene derivatives in were analyzed via monoclinic crystal systems (P21/c space group).
Q. What are the documented biological activities of structurally similar amines, and how can these inform hypotheses about this compound?
- Methodological Answer :
- Serotonin Receptor Binding : Phenethylamine analogs (e.g., 3-Methyl-1-phenylbutan-1-amine HCl in ) show affinity for 5-HT receptors.
- Behavioral Modulation : Butan-1-amine derivatives in and alter mosquito attraction via olfactory receptor interactions.
- Hypothesis Testing :
- In Vitro Assays : Radioligand binding studies (e.g., competitive displacement assays).
- In Vivo Models : Pharmacokinetic profiling in rodent systems.
Advanced Questions
Q. How can researchers resolve discrepancies in thermophysical property data (e.g., solubility, hydrogen bonding) observed across studies?
- Methodological Answer :
- Modeling : Apply PCP-SAFT (), but note limitations in amine hydrogen-bond asymmetry.
- Experimental Validation :
- Volumetric Data : Measure density and speed of sound (e.g., DMF/amine mixtures in ).
- Refractive Index : Correlate with polarity and intermolecular interactions.
- Example : Pentan-2-one/butan-1-amine systems in show double azeotropes unresolved by current models.
Q. What computational strategies are effective in predicting receptor binding affinity, particularly for serotonin receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., 5-HT PDB: 6A93).
- MD Simulations : Analyze ligand-receptor stability (e.g., GROMACS with CHARMM force fields).
- QSAR Models : Train on analogs (e.g., fluorinated benzofurans in ).
- Case Study : Thiophene π-π stacking in suggests enhanced receptor interactions.
Q. How do steric and electronic effects of the 3-methyl group and thiophene ring influence reactivity and biological interactions?
- Methodological Answer :
- Steric Effects :
- The 3-methyl group may hinder nucleophilic attack at the amine (e.g., reduced acylation rates).
- Electronic Effects :
- Thiophene’s electron-rich ring enhances π-π stacking (e.g., receptor binding in ).
- Methyl’s electron-donating effect increases amine basicity (pKa ~10–11).
- Experimental Probes :
- Hammett Plots : Compare substituent effects on reaction rates.
- X-ray Analysis : Resolve steric clashes (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
